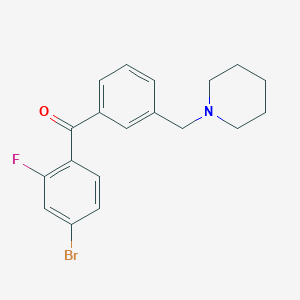

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of Grignard reactions, Friedel-Crafts acylation, and catalytic hydrogenation or deoxygenation. For instance, the synthesis of a d4 isotopomer of a fluorobenzyl piperidine derivative was achieved through a Grignard reaction followed by deoxygenation and ring saturation using a palladium on carbon catalyst . Similarly, the synthesis of a neuroleptic agent involved a Friedel-Crafts reaction and subsequent reactions including ketalization, condensation, and catalytic hydrogenolysis . These methods could potentially be adapted for the synthesis of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, LC-MS, and X-ray diffraction are commonly used to confirm the structures of synthesized compounds. For example, a novel bioactive heterocycle was characterized using these methods, and its molecular structure was analyzed, including the conformation of its piperidine and morpholine rings . These techniques would be essential for the molecular structure analysis of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize and modify benzophenone derivatives and piperidine-containing compounds. For example, the Wittig-Horner reaction was used to synthesize a bromo-substituted benzophenone , and different substituted aromatic/heterocyclic acid chlorides were reacted with a benzisoxazole derivative to study structure-activity relationships . These reactions could be relevant to understanding the chemical behavior of "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, fluorescence, and intermolecular interactions, have been studied. For instance, the fluorescence properties of a bromo-substituted benzophenone were investigated in both solution and solid states . Additionally, the antiproliferative activity of benzisoxazole derivatives was evaluated, indicating the potential bioactivity of such compounds . These properties would be important to analyze for "4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone" to understand its potential applications.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Radiopharmaceutical Applications

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone and its derivatives are primarily used in metabolic studies and the development of radiopharmaceuticals. One of the derivatives, ID-4708-(piperidine-14C), is a neuroleptic agent synthesized for use in metabolic studies. The synthesis involves a Mannich reaction and Grignard reaction, culminating in the formation of ID-4708-(piperidine-14 C) through a series of reductions, oxidations, and hydrolysis, indicating the compound's versatility in metabolic research (Nakatsuka, Kawahara, & Yoshitake, 1981). Additionally, a benzophenone-based labeling compound has been synthesized for comparative imaging studies, utilizing PET and SPECT, demonstrating the compound's application in advanced medical imaging techniques (Li, Ding, Gifford, Fowler, & Gatley, 2003).

Synthesis and Chemical Reactivity

The compound also plays a role in synthesizing structurally complex molecules. For instance, 2-fluorotropone's reaction with piperidine leading to 2-piperidinotropone showcases the chemical reactivity of related compounds, providing insights into synthetic pathways for generating novel molecules (Pietra & Cima, 1971). Similarly, 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide synthesis involves bromination and condensation reactions, further illustrating the compound's utility in synthesizing medically significant compounds like atorvastatin calcium (Yi-fan, 2010).

Fluorescence and Spectroscopy

In fluorescence studies, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, exhibits remarkable fluorescence properties, indicating potential applications in materials science and sensing technologies (Zuo-qi, 2015). Moreover, the use of NMR spectroscopy and computational modeling in understanding the chemoselectivity of Grignard reagent formation underlines the compound's relevance in detailed chemical analysis and education (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRQUCAAFIQQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643156 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-40-3 |

Source

|

| Record name | Methanone, (4-bromo-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)